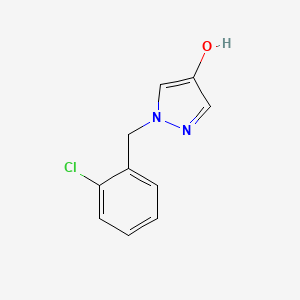

1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-10-4-2-1-3-8(10)6-13-7-9(14)5-12-13/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUPEWSUEGHPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592296-18-8 | |

| Record name | 1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Chloro Benzyl 1h Pyrazol 4 Ol

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 1-(2-chloro-benzyl)-1H-pyrazol-4-ol is anticipated to exhibit a series of characteristic absorption bands corresponding to its constituent parts: the pyrazole (B372694) ring, the hydroxyl group, and the 2-chlorobenzyl substituent.

A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding in the solid state. The aromatic C-H stretching vibrations of the chlorobenzyl ring are predicted to appear in the 3000-3100 cm⁻¹ region. The C-H stretching of the pyrazole ring would also fall in this range.

The C=C and C=N stretching vibrations within the pyrazole ring are expected to produce a series of medium to strong bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the pyrazole ring typically appear around 1290 cm⁻¹. researchgate.net The in-plane bending of the O-H group is anticipated to be observed in the 1300-1400 cm⁻¹ range.

The presence of the 2-chlorobenzyl group would be confirmed by several bands. The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring will give rise to strong bands in the 650-900 cm⁻¹ range, with the specific pattern being indicative of the ortho-substitution.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 | O-H stretch | Hydroxyl |

| 3000-3100 | C-H stretch | Aromatic (Chlorobenzyl & Pyrazole) |

| 1400-1600 | C=C, C=N stretch | Pyrazole Ring |

| 1290 | C-N stretch | Pyrazole Ring |

| 1300-1400 | O-H bend | Hydroxyl |

| 700-800 | C-Cl stretch | Chlorobenzyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. The ¹H and ¹³C NMR spectra of this compound would provide definitive evidence for its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

The proton of the hydroxyl group (O-H) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent, likely in the range of 5.0-8.0 ppm. The benzylic protons (CH₂) of the 2-chlorobenzyl group would likely appear as a singlet at approximately 5.3-5.5 ppm.

The aromatic protons of the 2-chlorobenzyl ring are expected to appear in the region of 7.2-7.5 ppm. Due to the ortho-chloro substitution, these four protons would exhibit a complex multiplet pattern. The protons on the pyrazole ring are anticipated to appear as two distinct signals. The proton at the 3-position would likely be a singlet around 7.5 ppm, while the proton at the 5-position would also be a singlet, potentially shifted slightly upfield or downfield depending on the electronic effects of the neighboring nitrogen and hydroxyl groups.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Pyrazole-H3 |

| ~7.3 | s | 1H | Pyrazole-H5 |

| 7.2-7.5 | m | 4H | Aromatic-H (Chlorobenzyl) |

| 5.3-5.5 | s | 2H | Benzyl-CH₂ |

| 5.0-8.0 | br s | 1H | OH |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbon atoms of the pyrazole ring are expected to resonate in the range of 120-150 ppm. The C4 carbon bearing the hydroxyl group would be significantly deshielded. The C3 and C5 carbons would also have distinct chemical shifts. The benzylic carbon (CH₂) is predicted to appear around 50-60 ppm.

The aromatic carbons of the 2-chlorobenzyl group would show six signals in the aromatic region (125-140 ppm). The carbon atom attached to the chlorine (C-Cl) would be deshielded, and its signal would be identifiable based on its chemical shift and potentially reduced intensity due to the quadrupolar effect of the chlorine atom.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~150 | Pyrazole-C4 (C-OH) |

| ~135 | Pyrazole-C3 |

| ~125 | Pyrazole-C5 |

| 135-140 | Aromatic-C (Quaternary, Chlorobenzyl) |

| 125-135 | Aromatic-CH (Chlorobenzyl) |

| 50-60 | Benzyl-CH₂ |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, the molecular ion peak ([M]⁺) would be expected. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways. A prominent fragmentation would be the cleavage of the benzyl-nitrogen bond, leading to the formation of a 2-chlorobenzyl cation (m/z 125) and a pyrazol-4-ol radical. The 2-chlorobenzyl cation would also exhibit the characteristic 3:1 isotope pattern for the m/z 125 and 127 fragments. Another likely fragmentation is the loss of a chlorine atom, followed by further rearrangements. Loss of small neutral molecules like CO or HCN from the pyrazole ring after initial fragmentation is also possible.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Fragment Ion |

| [M]⁺, [M+2]⁺ | Molecular Ion |

| 125, 127 | [C₇H₆Cl]⁺ (2-chlorobenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of benzyl (B1604629) fragment) |

| 84 | [C₃H₄N₂O]⁺ (Pyrazol-4-ol radical cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the aromatic pyrazole and chlorobenzyl chromophores.

The pyrazole ring itself exhibits a strong π → π* transition typically below 220 nm. nist.gov The substituted benzene ring of the 2-chlorobenzyl group will also show characteristic absorptions. The primary benzenoid band (π → π) is expected around 210-230 nm, and a weaker secondary band (also π → π) is anticipated in the 260-280 nm region. The presence of the hydroxyl group on the pyrazole ring and the chlorine atom on the benzyl ring may cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to the parent chromophores. A weak n → π* transition associated with the non-bonding electrons of the nitrogen and oxygen atoms may be observed as a shoulder on the main absorption bands.

Table 5: Predicted UV-Vis Spectral Data for this compound

| λmax (nm) | Type of Transition | Chromophore |

| ~210-230 | π → π | Pyrazole and Chlorobenzyl |

| ~260-280 | π → π | Chlorobenzyl |

| >280 (weak) | n → π* | Heterocyclic System |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions. While a crystal structure for this compound has not been reported, we can predict its likely solid-state features based on related structures. orientjchem.orgrsc.org

It is anticipated that the molecule would crystallize in a common space group, such as P2₁/c or P-1. The pyrazole ring would be essentially planar. The 2-chlorobenzyl group would likely be oriented at a dihedral angle with respect to the pyrazole ring to minimize steric hindrance.

A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds involving the hydroxyl group (O-H) of one molecule and the nitrogen atom (N2) of the pyrazole ring of an adjacent molecule. This O-H···N hydrogen bonding is a common motif in the crystal structures of pyrazol-4-ols and would lead to the formation of supramolecular chains or networks. Additionally, weaker C-H···π interactions between the aromatic rings could further stabilize the crystal packing. The precise bond lengths and angles would be in agreement with those observed for similar substituted pyrazole and chlorobenzyl derivatives.

Table 6: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c or P-1 |

| Key Intermolecular Interaction | O-H···N hydrogen bonding |

| Molecular Conformation | Non-planar arrangement between pyrazole and chlorobenzyl rings |

Hirshfeld Surface Analysis for Supramolecular Assembly

As no crystallographic information file (CIF) for this compound has been deposited in public databases or published in scientific journals, a Hirshfeld surface analysis cannot be performed. Therefore, a discussion on the supramolecular assembly of this specific compound, based on this method, is not possible.

Further experimental work, specifically the synthesis of a single crystal of this compound and its analysis via X-ray diffraction, would be required to generate the data necessary for a thorough discussion of its crystallographic and spectroscopic characteristics as outlined.

Computational and Theoretical Investigations of this compound

The study of this compound and its derivatives is an area of growing interest due to the versatile applications of pyrazole-based compounds in various fields of science. Computational and theoretical chemistry provide powerful tools to understand the molecular structure, reactivity, and properties of such compounds at an atomic level. This article delves into the computational and theoretical investigations of this compound, focusing on quantum chemical calculations and molecular dynamics simulations.

Computational and Theoretical Investigations of 1 2 Chloro Benzyl 1h Pyrazol 4 Ol

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. For 1-(2-chloro-benzyl)-1H-pyrazol-4-ol, DFT calculations can elucidate its geometric, electronic, and reactive properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometric optimization calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G**), can predict bond lengths, bond angles, and dihedral angles of this compound. The presence of the flexible benzyl (B1604629) group suggests that the molecule can exist in multiple conformations. A conformational analysis would reveal the relative energies of these different spatial arrangements, identifying the global minimum energy structure which is the most likely conformation to be observed experimentally. The planarity of the pyrazole (B372694) ring is a key feature, and its orientation with respect to the 2-chlorobenzyl group would be a significant finding of such an analysis.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity. For this compound, the HOMO is expected to be localized on the electron-rich pyrazole ring and the hydroxyl group, while the LUMO might be distributed over the chlorobenzyl moiety and the pyrazole ring. The energy gap would provide insights into its potential for charge transfer within the molecule.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group of atoms to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | A harder molecule is less reactive. |

| Global Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, indicating these as sites for electrophilic attack. researchgate.net The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and vacant orbitals. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. This information helps in understanding the stability of the molecule arising from these electronic interactions and provides a more in-depth view of its electronic structure than what is available from FMO analysis alone.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space at a given temperature. For this compound, an MD simulation would reveal the flexibility of the benzyl group and the different conformations the molecule can adopt in a solution or biological environment. This is particularly important for understanding how the molecule might interact with a biological target, as its shape and flexibility are key determinants of its binding affinity. The Automated Topology Builder (ATB) and Repository can be a useful resource for developing the necessary molecular force fields for such simulations. uq.edu.au

Theoretical Studies on Tautomerism in Pyrazol-4-ol Systems

The pyrazol-4-ol ring system is characterized by the potential for prototropic tautomerism, a phenomenon where isomers, known as tautomers, differ in the location of a proton and a double bond. For pyrazol-4-ol derivatives, the primary tautomeric forms are the enol (OH), keto (CH), and in some cases, an NH form. sci-hub.seclockss.org The equilibrium between these forms is a critical determinant of the compound's chemical behavior and is influenced by the nature and position of substituents on the pyrazole ring. mdpi.com

Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers. sci-hub.se For the broader class of pyrazolones, it has been established that the most stable tautomeric form is crucial for understanding their biological roles. sci-hub.se In many N-substituted pyrazolones, the CH form (a keto tautomer) is often found to be the most stable in the gas phase. However, the relative stability can be significantly altered by the presence of different substituents and the surrounding solvent environment. sci-hub.se

For instance, studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, a structural isomer of a substituted pyrazol-4-ol, have shown through X-ray analysis that it exists as the 1H-pyrazol-3-ol tautomer in the solid state, forming dimeric structures. researchgate.net In solution, the predominant tautomer can vary, with the 1H-pyrazol-3-ol form favored in solvents like DMSO, albeit as monomers rather than dimers. researchgate.net This highlights the delicate balance of intermolecular and intramolecular forces in determining tautomeric preference.

In the case of this compound, the 2-chlorobenzyl group at the N1 position is expected to influence the tautomeric equilibrium through both steric and electronic effects. While specific energy calculations for this molecule are not available, we can infer trends from related systems. The table below illustrates typical relative energy differences between tautomers for a generic N-substituted pyrazolone (B3327878) system as calculated by DFT methods.

| Tautomeric Form | Typical Relative Energy (kcal/mol) in Gas Phase |

| CH (keto) | 0 (Reference) |

| NH | 7.84 |

| OH (enol) | 10.35 |

Note: This table is illustrative and based on data for 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The actual values for this compound may differ.

Environmental and Solvent Effects on Molecular Structure and Electronic Properties

The molecular structure and electronic properties of a compound are not static but are influenced by their immediate environment, particularly the solvent. nih.gov Computational studies on pyrazole and its derivatives have consistently shown that solvent polarity can significantly impact their geometry, dipole moment, and electronic transitions. nih.govrdmodernresearch.com

For pyrazole itself, increasing solvent polarity has been shown to lead to an increase in the dipole moment. nih.gov For example, the dipole moment of pyrazole increases from approximately 2.27 D in the gas phase to 4.51 D in water. nih.gov This is a consequence of the solvent stabilizing charge separation within the molecule. A similar trend would be expected for this compound, where the polar pyrazol-4-ol core and the chlorobenzyl group would interact with solvent molecules.

Solvent effects also play a critical role in tautomeric stability. For some N-substituted pyrazolones, the energy difference between the CH and NH tautomers decreases significantly in polar solvents compared to the gas phase. sci-hub.se In some instances, the NH form can become more stabilized in solution. sci-hub.se This shift is attributed to the differential solvation of the tautomers, with more polar tautomers being more stabilized by polar solvents.

The electronic properties, such as the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, are also sensitive to the solvent. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity. rdmodernresearch.com For some pyrazole derivatives, the introduction of a solvent effect in calculations leads to a slight increase in the energy gap, suggesting lower reactivity in the solvated phase compared to the gas phase. rdmodernresearch.com The table below summarizes the typical influence of solvent on the properties of a generic pyrazole derivative.

| Property | Gas Phase | Water |

| Dipole Moment (D) | ~2.3 | ~4.5 |

| HOMO-LUMO Gap (eV) | ~7.06 | ~7.00 |

| Total Energy (au) | -889.56 | -889.58 |

Note: This table is illustrative and based on data for pyrazole and a generic pyrazole derivative. The actual values for this compound will vary.

Furthermore, the presence of the 2-chlorobenzyl substituent introduces additional complexity. The chlorine atom, being an electron-withdrawing group, can influence the charge distribution across the entire molecule. Computational studies on a related compound, 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, have shown that the charge distribution and nonlinear optical properties are influenced by the chlorobenzyl group. The steric bulk of the benzyl group can also affect the planarity of the molecule, which in turn can alter its electronic properties.

Chemical Reactivity and Derivatization Strategies for 1 2 Chloro Benzyl 1h Pyrazol 4 Ol

Oxidation Reactions of the Hydroxyl Group to Pyrazolone (B3327878) Derivatives

The oxidation of the hydroxyl group of 1-(2-chloro-benzyl)-1H-pyrazol-4-ol can lead to the formation of the corresponding pyrazolone derivative. While pyrazoles are generally considered to be relatively resistant to oxidation, the hydroxyl group at the C4 position can be susceptible to oxidation under specific conditions. The tautomeric equilibrium between the 4-hydroxypyrazole form and the pyrazolin-4-one form plays a crucial role in this transformation.

In a broader context, the oxidation of pyrazoles to hydroxypyrazoles has been observed in metabolic studies. For instance, pyrazole (B372694) itself can be oxidized to 4-hydroxypyrazole by cytochrome P-450 in hepatocytes. While this is the reverse of the desired transformation, it highlights the potential for redox chemistry at the C4 position of the pyrazole ring. The oxidation of benzylic alcohols to the corresponding aldehydes or ketones is a well-established transformation in organic synthesis. For example, a dicopper(II) pyrazole complex has been shown to be effective in the shape-selective oxidation of benzylic alcohols. This suggests that metal-based oxidants could be employed for the oxidation of the hydroxyl group in this compound.

| Reactant | Reagent/Conditions | Product | Research Finding |

| Pyrazole | Intact rat hepatocytes (cytochrome P-450) | 4-Hydroxypyrazole | Demonstrates the biological oxidation potential of the pyrazole C4 position. |

| Benzylic Alcohols | Dicopper(II) pyrazole complex | Aldehydes | Illustrates the use of metal complexes for the oxidation of hydroxyl groups in a similar chemical environment. |

Reduction Reactions Targeting the Pyrazole Ring or Substituents

The pyrazole ring is an aromatic system and is therefore generally resistant to reduction under mild conditions. However, catalytic hydrogenation of the pyrazole ring to form pyrazolidines can be achieved under more forcing conditions, typically employing catalysts such as rhodium on carbon or platinum oxide at elevated pressures and temperatures. A catalytic process for preparing pyrazoles involving the cyclizing of hydrazone substituted α,β-unsaturated carbonyl compounds with hydrogen in the presence of a hydrogenation catalyst and an acid has been patented. This indicates that under the right catalytic conditions, the pyrazole ring can be reduced.

Reactivity Profile in the Presence of Electron-Withdrawing and Electron-Donating Groups

The chemical reactivity of this compound is fundamentally governed by the electronic characteristics of the pyrazole ring, the N-substituted 2-chlorobenzyl group, and the hydroxyl group at the C4-position. The pyrazol-4-ol core is inherently electron-rich, which predisposes it to electrophilic substitution reactions. The hydroxyl group is a strong electron-donating group (EDG) through resonance, increasing the nucleophilicity of the pyrazole ring, particularly at the C3 and C5 positions. Conversely, the N-benzyl substituent, particularly with a chlorine atom on the phenyl ring, introduces a mild electron-withdrawing inductive effect. This complex interplay of electronic factors dictates the molecule's behavior in derivatization strategies. The introduction of additional electron-donating or electron-withdrawing groups (EWGs) onto the pyrazole ring can further modulate this reactivity.

Influence of Electron-Donating Groups (EDGs)

The introduction of electron-donating groups, such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups, at the C3 or C5 positions of the this compound ring is anticipated to enhance its reactivity toward electrophiles. EDGs increase the electron density of the pyrazole ring, thereby activating it for electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation.

Studies on analogous N-aryl pyrazole systems have demonstrated that the presence of EDGs on the N-aryl ring, such as methyl (-Me) or methoxy (B1213986) (-OMe), leads to high yields in electrophilic thiocyanation reactions. nih.gov This suggests that EDGs on the pyrazole ring of this compound would similarly facilitate such transformations. The increased nucleophilicity makes the pyrazole a more potent reactant, often allowing for reactions to proceed under milder conditions.

Table 1: Predicted Reactivity of this compound with Electrophiles in the Presence of EDGs

| Substituent at C3/C5 | Type | Predicted Effect on Electrophilic Substitution | Expected Reaction Rate |

| -CH₃ | Weakly Activating EDG | Increased reactivity | Faster |

| -OCH₃ | Strongly Activating EDG | Significantly increased reactivity | Much Faster |

| -NH₂ | Strongly Activating EDG | Significantly increased reactivity | Much Faster |

This table represents predicted trends based on established chemical principles, as direct experimental data for this specific compound is not available in the cited literature.

Influence of Electron-Withdrawing Groups (EWGs)

Conversely, the presence of electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), on the pyrazole ring is expected to decrease its reactivity towards electrophilic substitution. These groups deactivate the ring by reducing its electron density, making it less nucleophilic.

Research on the thiocyanation of N-aryl pyrazoles has shown that while substrates with EWGs like halogens or -CF₃ can still yield products, a strongly deactivating group like -NO₂ results in a significantly lower yield. nih.gov Similarly, in the amination of 4-substituted pyrazolones, substrates bearing EWGs furnished products with lower enantiomeric ratios, indicating a modified reaction pathway or transition state energy.

However, the deactivation of the ring by EWGs can be synthetically useful for facilitating nucleophilic aromatic substitution (SNAr) reactions, should a suitable leaving group be present on the ring. The EWG stabilizes the negative charge of the Meisenheimer complex intermediate, thereby lowering the activation energy for nucleophilic attack. While the hydroxyl group of the parent compound complicates direct SNAr at the C4 position, derivatization of the hydroxyl group or the introduction of a leaving group at C3 or C5 alongside an EWG could open up pathways for nucleophilic substitution.

Table 2: Predicted Reactivity of this compound with Electrophiles and Nucleophiles in the Presence of EWGs

| Substituent at C3/C5 | Type | Predicted Effect on Electrophilic Substitution | Predicted Effect on Nucleophilic Substitution (with leaving group) |

| -Cl | Weakly Deactivating EWG | Decreased reactivity | Slightly enhanced reactivity |

| -CF₃ | Strongly Deactivating EWG | Significantly decreased reactivity | Enhanced reactivity |

| -NO₂ | Strongly Deactivating EWG | Severely decreased reactivity | Significantly enhanced reactivity |

This table represents predicted trends based on established chemical principles, as direct experimental data for this specific compound is not available in the cited literature.

Structure Molecular Interaction Relationship Smir Studies of 1 2 Chloro Benzyl 1h Pyrazol 4 Ol Analogues

In Silico Modeling of Molecular Interactions with Biomolecular Targets

Computational methods, particularly in silico modeling, have become indispensable tools in drug discovery. These techniques allow for the prediction and analysis of how a ligand, such as 1-(2-chloro-benzyl)-1H-pyrazol-4-ol, might interact with a biological target at the molecular level. This approach accelerates the design and optimization of lead compounds. berkeley.edupensoft.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net For pyrazole (B372694) derivatives, docking studies have been instrumental in identifying key interactions within the binding sites of various protein targets, including kinases and other enzymes. nih.govnih.gov These simulations help in understanding how the 2-chlorobenzyl group and the pyrazol-4-ol core of the molecule fit into the active site of a protein.

For instance, in studies involving pyrazole derivatives as kinase inhibitors, docking simulations have revealed that these compounds can occupy the ATP-binding pocket of the kinase. The analysis of the binding site can highlight crucial amino acid residues that form favorable interactions with the ligand, thereby contributing to its inhibitory activity. mdpi.com The reliability of these docking procedures is often validated by redocking a known co-crystalized ligand and ensuring the root mean square deviation (RMSD) between the predicted and actual binding poses is minimal. mdpi.com

Table 1: Key Amino Acid Residues Involved in the Binding of Pyrazole Derivatives to Protein Kinases

| Protein Target | Key Interacting Residues | Reference |

| RET Kinase | Leu730, Gly731, Val738, Ala756, Val804 | mdpi.com |

| CDK2 | Ile10, Lys20, Lys89, Asp145 | nih.gov |

| VEGFR-2 | Cys919, Asp1046 | nih.gov |

| Aurora A | Ala213 | nih.gov |

This table is generated based on available data for pyrazole derivatives and may not be specific to this compound.

The stability of a ligand-protein complex is largely determined by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov The hydroxyl group at the 4-position of the pyrazole ring in this compound is a potential hydrogen bond donor and acceptor. Similarly, the nitrogen atoms of the pyrazole ring can participate in hydrogen bonding.

Mechanistic Insights into Molecular Target Binding and Modulation

In silico studies provide valuable mechanistic insights into how compounds like this compound bind to and modulate the activity of their molecular targets. For example, in the context of enzyme inhibition, docking and MD simulations can elucidate whether a compound acts as a competitive, non-competitive, or allosteric inhibitor.

Studies on pyrazole derivatives have shown their potential to inhibit various enzymes, including carbonic anhydrases and protein kinases. nih.govnih.gov The binding mode analysis can reveal how the ligand induces conformational changes in the protein, leading to either activation or inhibition of its function.

Influence of Substituent Effects on Molecular Recognition and Affinity

The chemical groups attached to the core pyrazole structure play a critical role in determining the compound's binding affinity and specificity. The 2-chloro substitution on the benzyl (B1604629) group of this compound is a key feature. The position and nature of substituents can influence the electronic properties, steric hindrance, and hydrogen bonding capacity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate the physicochemical properties of a series of analogues with their biological activity. nih.govbiointerfaceresearch.com For pyrazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create contour maps. mdpi.com These maps highlight regions around the molecule where steric bulk, electrostatic potential, and other properties are favorable or unfavorable for activity. For instance, studies have shown that hydrogen bond acceptor and electronegative groups at certain positions can increase the potency of pyrazole-based inhibitors. mdpi.com

Table 2: Influence of Substituents on the Activity of Pyrazole Analogues

| Substituent Position | Favorable Properties for Increased Activity | Unfavorable Properties for Increased Activity | Reference |

| R¹ on Pyrazole Ring | Hydrogen Bond Acceptor, Electronegative Groups | - | mdpi.com |

| R² on Pyrazole Ring | Electropositive Groups, Steric Bulk, Hydrogen Bond Donor | - | mdpi.com |

This table is a generalized representation based on QSAR studies of pyrazole derivatives.

Correlation between Electronic Structure (e.g., HOMO-LUMO) and Molecular Interaction Potential

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into its reactivity and interaction potential. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Density Functional Theory (DFT) calculations are commonly used to determine these electronic properties. biointerfaceresearch.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can more readily participate in charge-transfer interactions, which can be important for binding to a biological target. The distribution of HOMO and LUMO across the molecule can also indicate the regions most likely to be involved in electron donation and acceptance during interactions.

Design Principles for Modulating Molecular Interaction Specificity

The insights gained from SMIR studies provide a rational basis for the design of new analogues with improved specificity and affinity. Key design principles for pyrazole derivatives often involve:

Scaffold Hopping and Decoration: Modifying the core pyrazole structure or introducing new functional groups to explore different interaction patterns. berkeley.edu

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. ncku.edu.tw

Structure-Guided Design: Utilizing the 3D structure of the ligand-protein complex to make targeted modifications that enhance favorable interactions and reduce unfavorable ones.

By applying these principles, medicinal chemists can systematically optimize the structure of this compound and its analogues to develop compounds with desired biological activities.

Advanced Research Applications of Pyrazol 4 Ol Frameworks in Material Science and Chemical Synthesis

Utilization in Fluorescent and Luminescent Materials Research

The inherent electronic properties of the pyrazole (B372694) ring make its derivatives promising candidates for fluorescent and luminescent materials. nih.gov These compounds often exhibit high quantum yields, good photostability, and thermostability. nih.gov The synthetic versatility of the pyrazole scaffold allows for the fine-tuning of its photophysical properties through the introduction of various functional groups. nih.gov

Research has demonstrated that pyrazole derivatives can be engineered to create fluorescent dyes for various applications, including bioimaging. nih.gov For instance, certain pyrazole derivatives have been synthesized to act as fluorescent probes for the detection of metal ions like Cu²⁺. mdpi.com The fluorescence of these compounds can be either "turned on" or "turned off" in the presence of specific analytes. nih.govrsc.org

Five new materials based on pyrazole derivatives have been synthesized and characterized for their potential use in organic light-emitting devices. These molecules, which combine pyrazole with aromatic hydrocarbons via a methylene (B1212753) bridge, exhibit twisted structures leading to high glass transition temperatures and high optical band gaps. epa.gov They show blue fluorescence in different solvents, with a shift to longer wavelengths (bathochromic shift) as the solvent polarity increases. epa.gov

| Derivative Type | Key Features | Potential Applications |

| Pyrazolo[3,4-b]quinoline | Highly efficient blue emitter. researchgate.net | Investigating fluorescent quenching processes. researchgate.net |

| Tetrapyrazole-modified tetraphenylethene (TPE) | "Turn-on" fluorescence upon coordination with Ag⁺ ions. rsc.org | Fluorescent probes for nitrile compounds. rsc.org |

| Pyrazole Oxadiazole Derivatives | Good fluorescence with quantum yields up to 0.69. researchgate.net | Organic electroluminescent materials. researchgate.net |

This table summarizes the fluorescent properties and potential applications of different pyrazole derivative types based on available research.

Applications in Optoelectronic Devices and Related Fields

The unique photophysical and electronic properties of pyrazole derivatives extend their utility to the field of optoelectronics. researchgate.net They are being explored for their potential in semiconductors, liquid crystals, and organic light-emitting diodes (OLEDs).

Semiconductors : The tunability of the pyrazole core allows for the design of organic semiconductors with specific band gaps. Although direct applications of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol are not extensively documented, the broader class of pyrazole derivatives shows promise in this area. chemscene.com

Liquid Crystals : The ability of pyrazole derivatives to self-assemble into ordered structures makes them suitable for the development of liquid crystalline materials. researchgate.net Specifically, 4-aryl-1H-pyrazoles have been shown to form columnar mesophases through hydrogen bonding, which also exhibit luminescent properties. researchgate.net The replacement of a flexible methylene group with a more rigid carbonyl group in the molecular structure of some tetrazole-based compounds, which share structural similarities with pyrazoles, has been shown to favor the formation of more stable mesophases. rsc.org

Organic Light-Emitting Diodes (OLEDs) : Pyrazole derivatives are investigated as materials for OLEDs due to their fluorescence and charge-transporting capabilities. epa.gov For example, pyrazole oxadiazole derivatives have been synthesized and shown to have good fluorescence, making them candidates for electroluminescent materials in OLEDs. researchgate.net

Role in Supramolecular Chemistry and Self-Assembly

The pyrazole ring, with its hydrogen bond donor (N-H) and acceptor (N) sites, is an excellent building block for supramolecular chemistry. nih.gov This allows for the self-assembly of pyrazole derivatives into well-defined architectures such as dimers, trimers, tetramers, and infinite chains through intermolecular hydrogen bonds. nih.govnih.gov The nature of the substituents on the pyrazole ring can influence the resulting supramolecular structure. nih.govresearchgate.net

For example, studies on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles have shown that the substituent at the para position of the phenyl ring dictates the hydrogen-bonding pattern. A methoxy (B1213986) substituent leads to dimers, a nitro group results in polymeric chains (catemers), and an amino group forms a 2D network. nih.gov This control over self-assembly is crucial for designing materials with specific properties, a field known as crystal engineering. nih.gov The pyrazole-4-sulfonate anion has also been demonstrated as a versatile ligand for creating layered, three-dimensional solid-state lattices. researchgate.net

The self-assembly is not limited to hydrogen bonding. The pyrazole rings can also engage in π-π stacking interactions, further stabilizing the supramolecular structures. mdpi.com This directional and specific self-assembly has been harnessed to create complex structures like homochiral dimers from tripodal complexes. mdpi.com

Pyrazol-4-ol Derivatives as Versatile Building Blocks for Complex Chemical Architectures

The pyrazole ring is a key synthetic intermediate in organic chemistry, serving as a building block for a wide range of more complex molecules, including many with biological activity. mdpi.comscirp.orgchim.it The reactivity of the pyrazole ring can be tailored to allow for functionalization at various positions. mdpi.com

Pyrazole derivatives are used in multicomponent reactions (MCRs), which are efficient synthetic strategies for creating complex molecules in a single step. nih.gov This approach is valued for its atom and step economy. nih.gov For instance, 5-aminopyrazoles are important starting materials for the synthesis of various fused heterocyclic systems like pyrazolo[3,4-d] mdpi.comnih.govnih.govtriazin-4-ones. scirp.org

The functionalization of the pyrazole core allows for the creation of diverse molecular architectures. mdpi.com For example, pyrazole-4-carbaldehydes are versatile intermediates that can be used to synthesize a variety of other pyrazole-based compounds. mdpi.comresearchgate.net The ability to introduce different substituents onto the pyrazol-4-ol framework, such as the 2-chlorobenzyl group in the title compound, provides a pathway to novel molecules with potentially unique properties and applications.

| Building Block | Resulting Architecture | Significance |

| 5-Amino-1H-pyrazole-4-carbonitriles | Pyrazolo[3,4-d] mdpi.comnih.govnih.govtriazin-4-ones scirp.org | Access to bioactive heterocyclic compounds. scirp.org |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones nih.gov | Synthesis of compounds with potential antibacterial activity. nih.gov |

| 5-amino-pyrazoles | Pyrazolo[1,5-a]pyrimidines chim.it | Core scaffold for several commercially available drugs. chim.it |

This table provides examples of how pyrazole derivatives serve as versatile building blocks for the synthesis of complex chemical architectures.

Q & A

Q. Key Parameters :

- Solvent : Dichloromethane, DMF, or ethanol.

- Temperature : 80–120°C for cyclization; room temperature for substitution.

- Catalyst/Base : Triethylamine or K₂CO₃ to neutralize HCl byproducts.

Advanced: How can researchers optimize reaction yields for this compound derivatives?

Methodological Answer:

Yield optimization requires addressing:

- Solvent Polarity : Higher polarity solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions. Ethanol is preferred for recrystallization .

- Reaction Time : Extended reflux (12–24 hrs) ensures complete substitution, as seen in benzimidazole syntheses .

- Purification : Slow evaporation (weeks) in ethanol produces high-purity crystals .

- Catalyst Screening : Use of phase-transfer catalysts (e.g., TBAB) in biphasic systems can enhance reaction rates .

Data Contradiction Example :

reports 84.5% yield via ethanol recrystallization, while notes 47% yield for similar reactions, highlighting the impact of substituent steric effects.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substitution patterns .

- IR Spectroscopy : Identifies O–H (3200–3500 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 249) .

- X-Ray Crystallography : Resolves bond lengths (e.g., C–Cl ≈ 1.73 Å) and dihedral angles (e.g., 18.23° between pyrazole and chlorophenyl rings) .

Advanced: How to resolve contradictions in NMR data interpretation for pyrazole derivatives?

Methodological Answer:

Contradictions arise from:

- Tautomerism : Pyrazol-4-ol exists in keto-enol forms, causing proton shift variability. Use DMSO-d₆ to stabilize enolic O–H .

- Solvent Effects : Compare CDCl₃ vs. DMSO-d₆ spectra; aromatic protons shift upfield in less polar solvents .

- Impurity Peaks : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts before analysis .

Case Study :

In , calculated H-atom positions (riding model) resolved spectral overlaps, while required 2D NMR (COSY) for ambiguous signals.

Structural Analysis: What are the key structural features of this compound?

Methodological Answer:

X-ray crystallography reveals:

| Parameter | Value | Reference |

|---|---|---|

| Bond Lengths (Å) | N–N: 1.38, C=O: 1.23 | |

| Dihedral Angles (°) | Pyrazole/chlorophenyl: 18.23 | |

| Intermolecular Interactions | C–H⋯O (2.87 Å), C–H⋯π (3.42 Å) |

Q. Implications :

- Conjugation : Small dihedral angles (<20°) indicate extended π-delocalization, enhancing stability.

- Packing : Weak interactions govern crystal morphology and solubility .

Advanced: How to design derivatives of this compound for biological activity studies?

Methodological Answer:

- Functionalization : Introduce groups at the 4-OH position (e.g., acylation with benzoyl chloride) to modulate bioavailability .

- SAR Strategies :

- Electron-Withdrawing Groups : Enhance metal-binding capacity (e.g., for catalytic studies) .

- Bulkier Substituents : Improve selectivity in enzyme inhibition (e.g., acetamide derivatives in ).

- In Silico Screening : Use docking studies (AutoDock Vina) to predict binding to targets like COX-2 or kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.